molecular formula C8H6FIO2 B582221 2-(3-Fluoro-4-iodophenyl)acetic acid CAS No. 1261874-58-1

2-(3-Fluoro-4-iodophenyl)acetic acid

Cat. No.: B582221
CAS No.: 1261874-58-1
M. Wt: 280.037
InChI Key: CMRUORQQYMIYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which makes it an interesting subject for study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid typically involves the following steps:

    Halogenation: The introduction of iodine and fluorine atoms into the phenyl ring can be achieved through halogenation reactions. For instance, starting from a phenylacetic acid derivative, selective iodination and fluorination can be performed using reagents like iodine monochloride (ICl) and Selectfluor, respectively.

    Coupling Reactions: The Suzuki-Miyaura coupling reaction is often employed to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

2-(3-Fluoro-4-iodophenyl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, making it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

    Medicine: It is investigated for its potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable intermediate in the synthesis of pharmaceutical agents.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-iodophenyl)acetic acid depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, in radiolabeled imaging studies, the compound can bind to specific receptors, allowing for the visualization of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-iodophenyl)acetic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of both fluorine and iodine atoms provides opportunities for diverse chemical modifications, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(3-fluoro-4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRUORQQYMIYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743126
Record name (3-Fluoro-4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261874-58-1
Record name (3-Fluoro-4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.